![molecular formula C16H15NO7 B14355208 3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid CAS No. 90429-07-5](/img/structure/B14355208.png)
3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid is an organic compound that features a benzoic acid core substituted with a 4,5-dimethoxy-2-nitrophenylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid typically involves the following steps:
Nitration: The starting material, 4,5-dimethoxybenzaldehyde, undergoes nitration to introduce the nitro group at the 2-position.
Methoxylation: The nitrated product is then subjected to methoxylation to introduce the methoxy groups at the 4 and 5 positions.
Benzylation: The intermediate product is then reacted with benzyl chloride to form the benzylic ether.
Carboxylation: Finally, the benzylic ether is carboxylated to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include halides (e.g., chloride, bromide) and alkoxides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups can also influence the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxybenzoic acid: Similar structure but lacks the nitro group.
4,5-Dimethoxy-2-nitrobenzyl chloride: Similar structure but lacks the benzoic acid moiety.
3,4-Dimethoxyphenethylamine: Similar structure but has an amine group instead of a carboxylic acid.
Uniqueness
3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid is unique due to the presence of both the nitro group and the methoxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90429-07-5 |
|---|---|
Molekularformel |
C16H15NO7 |
Molekulargewicht |
333.29 g/mol |
IUPAC-Name |
3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C16H15NO7/c1-22-14-7-11(13(17(20)21)8-15(14)23-2)9-24-12-5-3-4-10(6-12)16(18)19/h3-8H,9H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
TYRVLDSWNMWRNJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)COC2=CC=CC(=C2)C(=O)O)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


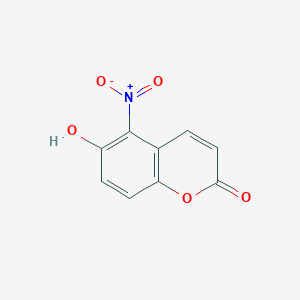
![6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14355135.png)
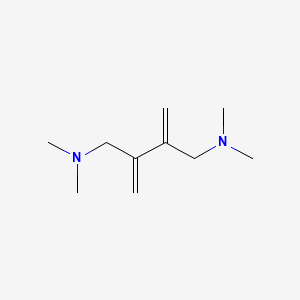
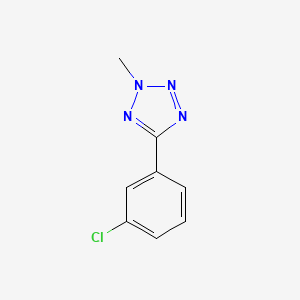
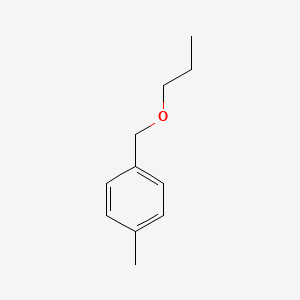
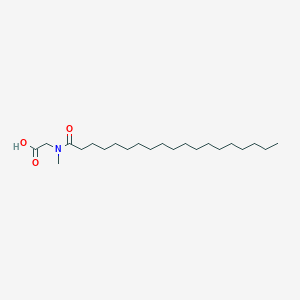
![2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one](/img/structure/B14355171.png)
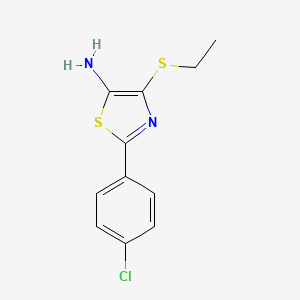
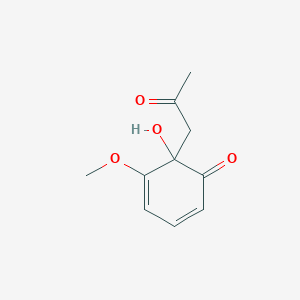
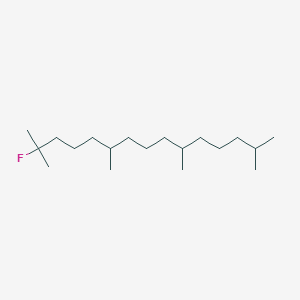

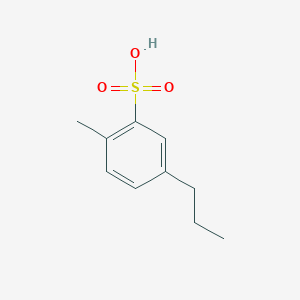
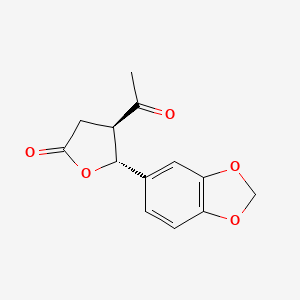
![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)
